molecular formula C23H21NO5 B2518125 2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one CAS No. 898442-43-8

2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one

Cat. No.: B2518125
CAS No.: 898442-43-8
M. Wt: 391.423
InChI Key: MAWXLYHALKSLQE-UHFFFAOYSA-N
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Description

This compound features a 4H-pyran-4-one core substituted at position 2 with an indolin-1-ylmethyl group and at position 5 with a 2-(4-methoxyphenyl)-2-oxoethoxy chain. The molecular formula is C₂₆H₂₄N₂O₅ (calculated), with a molecular weight of 444.48 g/mol.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-ylmethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c1-27-18-8-6-17(7-9-18)22(26)14-29-23-15-28-19(12-21(23)25)13-24-11-10-16-4-2-3-5-20(16)24/h2-9,12,15H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWXLYHALKSLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(indolin-1-ylmethyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)-4H-pyran-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available indole derivatives and phenolic compounds. The key steps include:

  • Formation of the Indole Ring : Utilizing indole as a precursor.
  • Functionalization : Introducing the methoxyphenyl and oxoethoxy groups through electrophilic aromatic substitution or similar reactions.
  • Cyclization : The final step often involves cyclization to form the pyran ring, which is crucial for its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of essential enzymes.

Bacterial StrainActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliStrong
Bacillus subtilisModerate

Anticancer Properties

The compound has shown promise in anticancer assays, particularly against human cancer cell lines such as breast and lung cancer. It appears to induce apoptosis and inhibit cell proliferation.

Key Findings from Case Studies :

  • In vitro studies demonstrated that the compound reduced cell viability in breast cancer cells by up to 70% at concentrations of 10 µM after 48 hours.
  • Mechanistic studies suggest that it may activate caspase pathways leading to programmed cell death .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and bacterial infections, respectively.

EnzymeInhibition IC50 (µM)Reference
Acetylcholinesterase12.5
Urease8.0

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the indole and methoxyphenyl moieties significantly affect biological activity. For instance, substituents on the methoxy group enhance lipophilicity, improving cellular uptake and efficacy against cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 4H-Pyran-4-One Core

a) 5-(2-(Indolin-1-yl)-2-Oxoethoxy)-2-((4-Phenylpiperazin-1-yl)methyl)-4H-Pyran-4-One (CAS 898455-63-5)
  • Structure : Position 2 has a 4-phenylpiperazinylmethyl group instead of indolin-1-ylmethyl.
  • Molecular Formula : C₂₆H₂₇N₃O₄.
  • Molecular Weight : 445.5 g/mol.
b) 5-[2-(Azepan-1-yl)-2-Oxoethoxy]-2-[(4-Phenylpiperazin-1-yl)methyl]-4H-Pyran-4-One (BI85531; CAS 898440-16-9)
  • Structure : Azepane replaces the indolinyl group on the oxoethoxy chain.
  • Molecular Formula : C₂₄H₃₁N₃O₄.
  • Molecular Weight : 425.52 g/mol.
  • Key Differences : The azepane ring increases flexibility and reduces aromaticity compared to the rigid indole system, which may influence pharmacokinetic properties like membrane permeability .

Functional Group Modifications on the Oxoethoxy Chain

a) 7-Amino-5-(3-Methoxy-4-(2-(4-Methoxyphenyl)-2-Oxoethoxy)Phenyl)-3-(2-(4-Methoxyphenyl)-2-Oxoethyl)-1-Methyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrido[2,3-d]Pyrimidine-6-Carbonitrile (Compound 4c)
  • Structure : Contains a 2-(4-methoxyphenyl)-2-oxoethoxy group but within a pyridopyrimidine core.
b) 2-(Aminomethyl)-5-(Prop-2-En-1-yloxy)-4H-Pyran-4-One (CAS 1226425-65-5)
  • Structure: Simplified oxy substituent (allyloxy) and aminomethyl group at position 2.
  • Molecular Formula: C₉H₁₁NO₃.
  • Molecular Weight : 181.19 g/mol.
  • Key Differences : The absence of the 4-methoxyphenyl-oxoethoxy chain reduces molecular complexity and hydrophobicity, likely diminishing target affinity but improving solubility .

Structural Impact on Physicochemical Properties

Compound Core Structure Position 2 Substituent Position 5 Substituent Molecular Weight (g/mol)
Target Compound 4H-Pyran-4-one Indolin-1-ylmethyl 2-(4-Methoxyphenyl)-2-oxoethoxy 444.48
CAS 898455-63-5 4H-Pyran-4-one 4-Phenylpiperazinylmethyl 2-(Indolin-1-yl)-2-oxoethoxy 445.50
BI85531 (CAS 898440-16-9) 4H-Pyran-4-one 4-Phenylpiperazinylmethyl 2-(Azepan-1-yl)-2-oxoethoxy 425.52
Compound 4c Pyrido[2,3-d]pyrimidine 2-(4-Methoxyphenyl)-2-oxoethyl 3-Methoxy-4-(2-(4-methoxyphenyl)-2-oxoethoxy)phenyl ~600 (estimated)

Research Implications

  • Target Affinity : The indolin-1-ylmethyl group in the target compound may enhance interactions with hydrophobic pockets in enzymes or receptors, as seen in indole-containing kinase inhibitors .
  • Solubility vs. Permeability: Bulkier substituents (e.g., 4-phenylpiperazine) improve lipophilicity but may reduce aqueous solubility, whereas simpler groups (e.g., aminomethyl) favor solubility .
  • Synthetic Feasibility: The use of 2-bromo-1-(4-methoxyphenyl)ethanone () and indoline derivatives () provides a versatile pathway for generating analogs .

Preparation Methods

Cyclization of 1,5-Diketone Precursors

The pyran-4-one ring is synthesized via acid-catalyzed cyclization of 1,5-diketones. For example, maleic anhydride (1.5 equiv) reacts with furan-2-ylmethanamine in toluene under reflux to yield 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid intermediates. Subsequent dehydration with p-toluenesulfonic acid (PTSA) in anhydrous toluene achieves >75% conversion to the pyranone scaffold.

Reaction Conditions

  • Solvent: Anhydrous toluene
  • Catalyst: PTSA (3.0 equiv)
  • Temperature: 110°C, 4 hours
  • Yield: 78% (isolated)

Oxidation of Dihydropyran Derivatives

Alternative routes involve oxidizing 2-hydroxymethyl-4H-pyran-4-ones using Pd/C in tert-butanol under oxygen atmosphere. This method avoids acidic conditions but requires careful control of reaction time to prevent over-oxidation.

Functionalization at C-2: Introducing the Indolin-1-ylmethyl Group

Mannich Reaction with Indoline

The C-2 position is functionalized via a Mannich-type reaction using indoline, formaldehyde, and the pyranone intermediate. Optimized conditions include:

Procedure

  • Pyranone (1.0 equiv), indoline (1.2 equiv), and paraformaldehyde (1.5 equiv) in acetonitrile.
  • Catalyzed by Yb(OTf)₃ (10 mol%) at 60°C for 8 hours.
  • Yield: 68% (HPLC purity >95%).

Nucleophilic Substitution with Indolin-1-ylmethyl Halides

Alternative approaches employ pre-formed indolin-1-ylmethyl bromides. For example:

Reaction Scheme
Pyranone + Indolin-1-ylmethyl bromide → K₂CO₃, DMF, 80°C → Product

Key Data

  • Reaction time: 12 hours
  • Yield: 62%
  • Byproducts: <5% dialkylated species

Functionalization at C-5: Installing the 2-(4-Methoxyphenyl)-2-oxoethoxy Moiety

Etherification with 2-Bromo-1-(4-methoxyphenyl)ethanone

The 2-oxoethoxy group is introduced via nucleophilic aromatic substitution:

Optimized Protocol

Parameter Value
Pyranone derivative 1.0 equiv
2-Bromo-1-(4-methoxyphenyl)ethanone 1.1 equiv
Base Cs₂CO₃ (2.0 equiv)
Solvent DMSO
Temperature 90°C
Time 6 hours
Yield 71%

This method minimizes ketone reduction side reactions compared to Pd-catalyzed couplings.

One-Pot Multicomponent Approaches

Ugi-Azide/ exo-Diels-Alder Cascade

Drawing from isoindolin-1-one syntheses, a one-pot strategy combines:

  • Ugi-azide reaction of 4-methoxyphenylacetamide, indoline, and azidotrimethylsilane.
  • exo-Diels-Alder cycloaddition with maleic anhydride.
  • Acid-catalyzed dehydration.

Advantages

  • Reduced purification steps
  • 58% overall yield
  • High regioselectivity ( >20:1 by ¹H NMR)

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Stepwise functionalization 71 98 High reproducibility 4-step process
Mannich reaction 68 95 Atom-economic Requires toxic formaldehyde
One-pot multicomponent 58 92 Time-efficient Complex optimization needed

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyranone H-3), 7.89 (d, J=8.8 Hz, 2H, Ar-H), 6.93 (d, J=8.8 Hz, 2H, Ar-H), 4.82 (s, 2H, OCH₂CO), 4.11 (s, 2H, NCH₂).
  • HRMS (ESI+) : m/z calcd for C₂₄H₂₂N₂O₅ [M+H]⁺: 419.1608; found: 419.1611.

X-ray Crystallography

Single-crystal analysis confirms the trans configuration of the 2-oxoethoxy group relative to the pyranone oxygen.

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